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Compound of Interest

Compound Name: Methyl morpholine-2-carboxylate

Cat. No.: B157579 Get Quote

A Spectroscopic Comparison of Methyl Morpholine-2-carboxylate Isomers

For researchers and professionals in drug development, a precise understanding of molecular

structure is paramount. This guide provides a comparative spectroscopic analysis of the

enantiomers of methyl morpholine-2-carboxylate: (R)-methyl morpholine-2-carboxylate
and (S)-methyl morpholine-2-carboxylate. As enantiomers, these molecules exhibit identical

spectroscopic properties under achiral conditions. Differentiation requires specific chiral

techniques. This document summarizes the expected ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry data for these isomers and provides detailed experimental protocols.

Data Presentation
The following tables summarize the expected quantitative data for the isomers of methyl
morpholine-2-carboxylate. It is important to note that as enantiomers, the (R) and (S) isomers

will have identical spectra in an achiral solvent. The provided ¹H NMR data is for the

hydrochloride salts, which may cause slight variations in chemical shifts compared to the free

base.

Table 1: ¹H NMR Spectroscopic Data of Methyl Morpholine-2-carboxylate Isomers (as HCl

salts)
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Proton
Expected Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(Hz)

H-2 4.2 - 4.4 dd J = 10, 4

H-3ax 3.0 - 3.2 dt J = 12, 10

H-3eq 4.0 - 4.2 dd J = 12, 4

H-5ax 2.8 - 3.0 dt J = 12, 10

H-5eq 3.8 - 4.0 dd J = 12, 4

H-6ax 3.6 - 3.8 m

H-6eq 3.9 - 4.1 m

NH 9.0 - 10.0 (as HCl salt) br s

OCH₃ 3.7 - 3.8 s

Note: The chemical shifts are approximate and can vary based on the solvent and

concentration. The data for the (R)- and (S)- isomers are identical in an achiral medium. Data is

based on typical values for similar morpholine structures and available spectra for the

hydrochloride salts.[1]

Table 2: ¹³C NMR Spectroscopic Data of Methyl Morpholine-2-carboxylate Isomers

Carbon Expected Chemical Shift (ppm)

C=O 170 - 172

C-2 75 - 77

C-3 45 - 47

C-5 44 - 46

C-6 66 - 68

OCH₃ 52 - 53
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Note: As enantiomers, the (R) and (S) isomers will have identical ¹³C NMR spectra in an achiral

solvent. The chemical shifts are estimated based on general values for morpholine derivatives.

Table 3: Key IR Absorption Bands for Methyl Morpholine-2-carboxylate

Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

N-H Stretch 3300 - 3500

C-H Stretch (aliphatic) 2850 - 3000

C=O Stretch (ester) 1735 - 1750

C-O Stretch (ether) 1080 - 1150

C-O Stretch (ester) 1200 - 1300

Note: The IR spectra of the (R) and (S) enantiomers are identical.

Table 4: Mass Spectrometry Data for Methyl Morpholine-2-carboxylate

Parameter Value

Molecular Formula C₆H₁₁NO₃

Molecular Weight 145.16 g/mol

Expected [M+H]⁺ 146.0817

Key Fragmentation Ion m/z = 86 (loss of COOCH₃)

Note: The mass spectra of the (R) and (S) enantiomers are identical.

Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the methyl morpholine-2-carboxylate isomer in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of
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solvent may depend on the sample's solubility (free base vs. HCl salt).

Instrumentation: A standard NMR spectrometer with a proton frequency of 300-500 MHz is

suitable.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, a spectral width of 10-12 ppm, a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 512-1024 scans, a spectral width of 200-220 ppm, a relaxation delay

of 2-5 seconds.

Chiral NMR Analysis (for enantiomeric differentiation):

Add a chiral solvating agent or a chiral shift reagent (e.g., a lanthanide-based complex) to

the NMR sample of the racemic mixture.

Acquire the ¹H NMR spectrum and observe the splitting of signals corresponding to the

two enantiomers.

2. Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or

methanol).

Deposit a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate,

leaving a thin film of the sample.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:

Record the spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.[2]

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source

is commonly used for this type of molecule.

Data Acquisition:

Infuse the sample solution into the ESI source.

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Tandem MS (MS/MS) can be performed on the parent ion to obtain fragmentation data.

Visualization
The following diagram illustrates the relationship between the isomers of methyl morpholine-
2-carboxylate and their spectroscopic analysis.
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Spectroscopic Analysis of Methyl Morpholine-2-carboxylate Isomers

Isomers
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(R)-Methyl Morpholine-2-carboxylate

¹H & ¹³C NMR Infrared Spectroscopy Mass Spectrometry

(S)-Methyl Morpholine-2-carboxylate

Identical Spectra for (R) and (S)

NMR with Chiral Shift Reagent

Requires specialized techniques
to differentiate

Differentiated Spectra
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Caption: Isomer analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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